3,4-dimethoxy-N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}benzamide
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Overview
Description
3,4-dimethoxy-N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}benzamide is a complex organic compound that features a benzamide core with various functional groups, including methoxy, morpholinyl, and benzoxazolyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}benzamide typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of 3,4-dimethoxyaniline with an appropriate benzoxazole derivative under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzamide moiety can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as lithium aluminum hydride (LiAlH₄), and electrophiles like bromine (Br₂) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the benzamide moiety can produce primary amines .
Scientific Research Applications
3,4-dimethoxy-N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}benzamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: Shares similar structural features and pharmacological properties.
Phenoxy acetamide derivatives: Exhibit comparable chemical reactivity and biological activities.
Uniqueness
3,4-dimethoxy-N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholinyl and benzoxazolyl moieties contribute to its versatility and potential for diverse applications .
Properties
IUPAC Name |
3,4-dimethoxy-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c1-26-19-5-3-14(11-20(19)27-2)21(25)22-15-4-6-18-16(12-15)17(23-29-18)13-24-7-9-28-10-8-24/h3-6,11-12H,7-10,13H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANULDXQCRUSKAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)ON=C3CN4CCOCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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